(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride
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Overview
Description
Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride is a compound belonging to the aminoglycoside class of antibiotics. Aminoglycosides are characterized by their structure, which includes two or more aminosugars linked by glycosidic bonds to an aminocyclitol component. This compound is known for its significant role in clinical and veterinary medicine, as well as in agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride typically involves the glycosylation of streptamine with a protected glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. The final product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes, including ion-exchange chromatography and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as N-alkylated or N-acylated derivatives, which can have different biological activities .
Scientific Research Applications
Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with ribosomal RNA and its role in inhibiting protein synthesis.
Medicine: Employed as an antibiotic for treating bacterial infections, particularly those caused by Gram-negative bacteria.
Mechanism of Action
The mechanism of action of Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride involves binding to the bacterial ribosomal RNA, leading to the inhibition of protein synthesis. This binding interferes with the function of the ribosome, preventing the translation of mRNA into proteins, which ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- Gentamicin
- Tobramycin
- Amikacin
- Neomycin
Comparison
Compared to these similar compounds, Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride has a unique glycosidic linkage that contributes to its specific binding affinity and spectrum of activity. Its unique structure allows for different pharmacokinetic properties and resistance profiles, making it a valuable addition to the aminoglycoside class of antibiotics .
Properties
Molecular Formula |
C12H28Cl3N3O7 |
---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
5-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |
InChI |
InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H |
InChI Key |
CBBUYCLHSMNAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |
Origin of Product |
United States |
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